
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a quinoline ring, a thiophene ring, and an oxadiazole ring. These structural elements suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide likely involves multiple steps, including the formation of the quinoline, thiophene, and oxadiazole rings, followed by their assembly into the final compound. Typical reaction conditions might include:
Formation of Quinoline Ring: This could involve a Skraup synthesis or a Friedländer synthesis.
Formation of Thiophene Ring: This might involve the Gewald reaction or other cyclization methods.
Formation of Oxadiazole Ring: This could involve the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Assembly: The final steps would involve coupling these rings under suitable conditions, possibly using reagents like thionyl chloride, phosphorus oxychloride, or other activating agents.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may undergo various types of chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide could have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Used in materials science, possibly in the development of new polymers or electronic materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide: might be compared with other compounds containing quinoline, thiophene, or oxadiazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct ring systems, which may confer unique chemical and biological properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C21H20N4O2S2 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-13(2)11-22-19(26)12-29-21-25-24-20(27-21)15-10-17(18-8-5-9-28-18)23-16-7-4-3-6-14(15)16/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
Clave InChI |
LBQBDYRGLYXSPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)CSC1=NN=C(O1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Isopropoxycarbonyl)oxy]methyl [(propoxycarbonyl)oxy]methyl {[1-(6-aminopurin-9-yl)propan-2-yl]oxy}methanephosphonate](/img/structure/B12512806.png)
![3-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12512811.png)
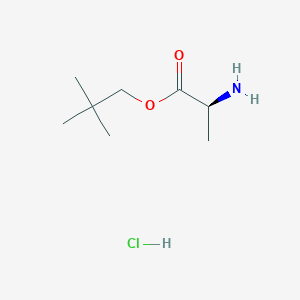
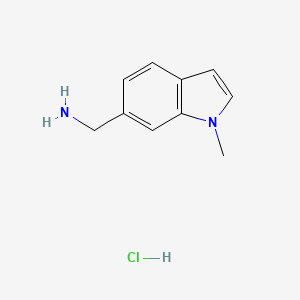
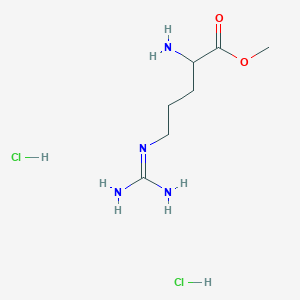
![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid](/img/structure/B12512832.png)
![[1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B12512838.png)

![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12512847.png)
![{2-[(4-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B12512862.png)
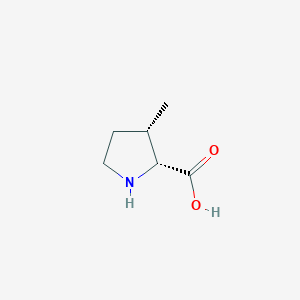
![3-{4-[difluoro(phosphono)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512866.png)
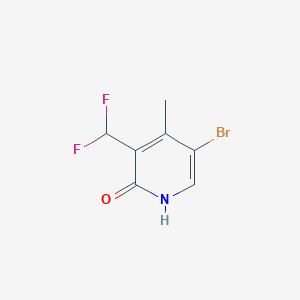
![3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B12512884.png)
